8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H15NO It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 8th position and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxy-1-tetralone.
Reduction: The ketone group in 8-methoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process. This involves the reaction with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amine derivatives.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter analogs and receptor binding assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxy group and amine group play crucial roles in binding to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to various physiological effects, making the compound valuable in medicinal research.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 8-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,2,3,4-Tetrahydronaphthalen-1-amine
Uniqueness
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the methoxy group at the 8th position, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7,9H,2,4,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTXOTBJARCSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622936 | |
Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535935-61-6 | |
Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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